molecular formula C10H6F3NO2 B6244042 2-(trifluoromethyl)-1H-indole-6-carboxylic acid CAS No. 1638764-11-0

2-(trifluoromethyl)-1H-indole-6-carboxylic acid

Cat. No.: B6244042
CAS No.: 1638764-11-0
M. Wt: 229.15 g/mol
InChI Key: LHWAMIBVDBIUGW-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-indole-6-carboxylic acid is an organic compound that belongs to the indole family, characterized by a trifluoromethyl group at the second position and a carboxylic acid group at the sixth position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-1H-indole-6-carboxylic acid typically involves the following steps:

    Starting Material Preparation: The synthesis often begins with the preparation of a suitable indole derivative. For instance, 2-(trifluoromethyl)aniline can be used as a starting material.

    Cyclization: The aniline derivative undergoes cyclization to form the indole core. This can be achieved through various methods, such as the Fischer indole synthesis.

    Functional Group Introduction: The trifluoromethyl group is introduced via electrophilic trifluoromethylation, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Carboxylation: The carboxylic acid group is introduced at the sixth position through carboxylation reactions, which can involve the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(Trifluoromethyl)-1H-indole-6-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Industry: The compound is used in the development of agrochemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-(trifluoromethyl)-1H-indole-6-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in proteins. This binding can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)indole: Lacks the carboxylic acid group, making it less versatile in terms of functionalization.

    1H-Indole-6-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(Trifluoromethyl)-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the third position, leading to different reactivity and applications.

Uniqueness

2-(Trifluoromethyl)-1H-indole-6-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of functionalization and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1638764-11-0

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-indole-6-carboxylic acid

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)8-4-5-1-2-6(9(15)16)3-7(5)14-8/h1-4,14H,(H,15,16)

InChI Key

LHWAMIBVDBIUGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=C2)C(F)(F)F

Purity

95

Origin of Product

United States

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